
TBPS
Descripción general
Descripción
Tert-butilbiciclofosforotionato: es un compuesto de fosfato bicíclico conocido por sus potentes propiedades convulsivantes. Es un antagonista extremadamente eficaz del receptor del ácido gamma-aminobutírico (GABA), que desempeña un papel crucial en el sistema nervioso central .
Aplicaciones Científicas De Investigación
Química: : El tert-butilbiciclofosforotionato se utiliza en diversas aplicaciones de investigación química, particularmente en el estudio de los antagonistas del receptor GABA y sus efectos en el sistema nervioso central .
Biología: : En la investigación biológica, este compuesto se utiliza para investigar los mecanismos de la actividad convulsiva y el papel de los receptores GABA en los procesos neurológicos .
Medicina: : Si bien no se usa comúnmente en entornos clínicos, el tert-butilbiciclofosforotionato sirve como una herramienta valiosa en la investigación médica para comprender los efectos del antagonismo del receptor GABA y para desarrollar posibles tratamientos para los trastornos neurológicos .
Industria: : En el sector industrial, el tert-butilbiciclofosforotionato se emplea en la síntesis de otros compuestos químicos y como reactivo en diversos procesos químicos .
Mecanismo De Acción
El tert-butilbiciclofosforotionato ejerce sus efectos al unirse al receptor GABA e inhibir su actividad. Esta acción antagonista evita los efectos inhibitorios normales del GABA, lo que lleva a un aumento de la excitabilidad neuronal y la actividad convulsiva. Los objetivos moleculares involucrados incluyen las subunidades del receptor GABA, que son fundamentales para las propiedades convulsivantes del compuesto .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tert-Butylbicyclophosphorothionate plays a significant role in biochemical reactions, primarily as a GABA receptor antagonist . It interacts with GABA_A receptors, inhibiting their function and leading to convulsant effects . The compound binds to the GABA_A receptor complex, specifically at the picrotoxin binding site, which results in the inhibition of chloride ion flux through the receptor . This interaction disrupts the inhibitory neurotransmission mediated by GABA, leading to increased neuronal excitability .
Cellular Effects
Tert-Butylbicyclophosphorothionate has profound effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic signaling pathways . The inhibition of GABA_A receptors by tert-Butylbicyclophosphorothionate leads to increased neuronal excitability and can induce convulsions . Additionally, this compound affects gene expression and cellular metabolism by altering the balance of excitatory and inhibitory neurotransmission . The disruption of GABAergic signaling can have downstream effects on various cellular processes, including synaptic plasticity, neuronal development, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of tert-Butylbicyclophosphorothionate involves its binding to the GABA_A receptor complex . By binding to the picrotoxin binding site, it inhibits the function of the receptor, preventing chloride ions from passing through the channel . This inhibition leads to a decrease in inhibitory neurotransmission, resulting in increased neuronal excitability . The compound’s ability to modulate GABAergic signaling pathways makes it a valuable tool for studying the role of GABA_A receptors in various physiological and pathological conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylbicyclophosphorothionate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that tert-Butylbicyclophosphorothionate can induce convulsions and other neurological effects in both in vitro and in vivo models . The temporal effects of this compound are influenced by its concentration, duration of exposure, and the specific cellular context .
Dosage Effects in Animal Models
The effects of tert-Butylbicyclophosphorothionate vary with different dosages in animal models. At low doses, the compound can induce mild convulsions and increase neuronal excitability . At higher doses, it can cause severe convulsions and even death . The lethal dose (LD50) of tert-Butylbicyclophosphorothionate in mice is approximately 53 μg/kg . These dosage-dependent effects highlight the importance of careful dosing and monitoring when using this compound in experimental studies .
Metabolic Pathways
Tert-Butylbicyclophosphorothionate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome and interacts with various enzymes and cofactors involved in its metabolism .
Transport and Distribution
The transport and distribution of tert-Butylbicyclophosphorothionate within cells and tissues are critical for understanding its effects on cellular function . The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of tert-Butylbicyclophosphorothionate is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on GABA_A receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing tert-Butylbicyclophosphorothionate to its site of action .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis de tert-butilbiciclofosforotionato normalmente implica la reacción de alcohol tert-butílico con tricloruro de fósforo, seguida de la adición de azufre. Las condiciones de reacción a menudo requieren un ambiente controlado con ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de producción industrial: : La producción industrial de tert-butilbiciclofosforotionato implica la síntesis a gran escala utilizando métodos similares a los del entorno de laboratorio, pero optimizados para obtener rendimientos y eficiencia más altos. Esto incluye el uso de reactores avanzados y sistemas de flujo continuo para mantener condiciones de reacción consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El tert-butilbiciclofosforotionato puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el tert-butilbiciclofosforotionato en sus formas reducidas, a menudo involucrando el uso de hidrógeno u otros agentes reductores.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan con frecuencia.
Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir fosfinas u óxidos de fosfina .
Comparación Con Compuestos Similares
Compuestos similares
Iso-propilbiciclofosforotionato: (IPTBO)
Etilbiciclofosforotionato: (EBOB)
Comparación: : El tert-butilbiciclofosforotionato es único en su alta potencia como antagonista del receptor GABA en comparación con compuestos similares como el iso-propilbiciclofosforotionato y el etilbiciclofosforotionato. Su estructura bicíclica distintiva y el grupo tert-butilo contribuyen a su actividad mejorada y especificidad para el receptor GABA .
Propiedades
IUPAC Name |
4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBHBNXGFPTBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12COP(=S)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058464 | |
| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70636-86-1 | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylbicyclophosphorothionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)
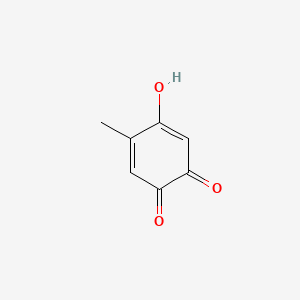

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)
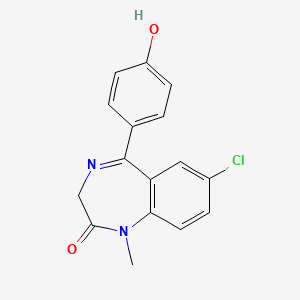
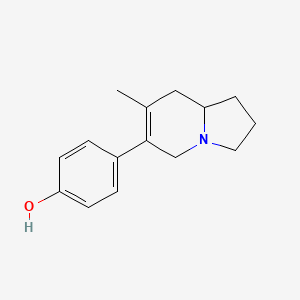

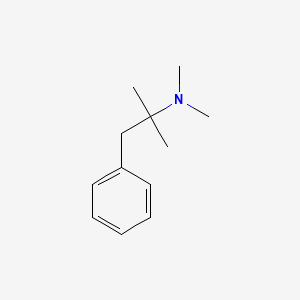
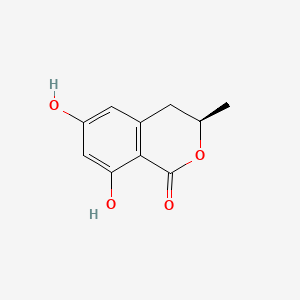


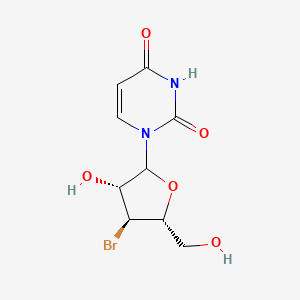
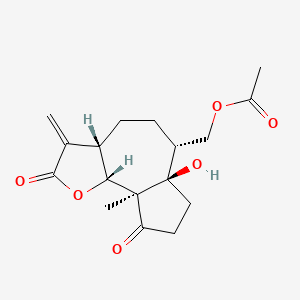
![(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1220948.png)
